Cyanophos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in methanol, ethanol, acetone & chloroform. Sparingly soluble in n-hexane, kerosene.

In water at 30 °C, 46 mg/l. In n-hexane 27, methanol 1000, xylene 1000 (all in g/kg) at 20 °C.

Miscible in alcohols, benzene, chloroform, ketones, toluene, xylene.

In water 46 mg/l at 30 °C; in methanol, acetone, chloroform >50% at 20 °C.

Synonyms

Canonical SMILES

Environmental monitoring and assessment: Due to its persistence in the environment, cyanophos is studied to understand its migration patterns, accumulation levels, and impact on various ecosystems. Researchers investigate its presence in water bodies, soil, and even fruits to assess potential environmental contamination and develop strategies for bioremediation [] [].

Toxicity studies: As an organophosphate insecticide, cyanophos is known to be toxic to insects and other organisms. Researchers use it in controlled laboratory settings to study its mode of action, specifically its inhibition of acetylcholinesterase, a crucial enzyme in the nervous system []. These studies contribute to the understanding of the broader impacts of organophosphate insecticides and help develop safer alternatives.

Phytoremediation: Some research explores the potential of using plants to remove cyanophos from contaminated environments. Studies have investigated the biosorption capacity of specific plants like Plantago major L., evaluating their ability to absorb and break down cyanophos in water []. This research contributes to the development of eco-friendly methods for mitigating the environmental impact of cyanophos contamination.

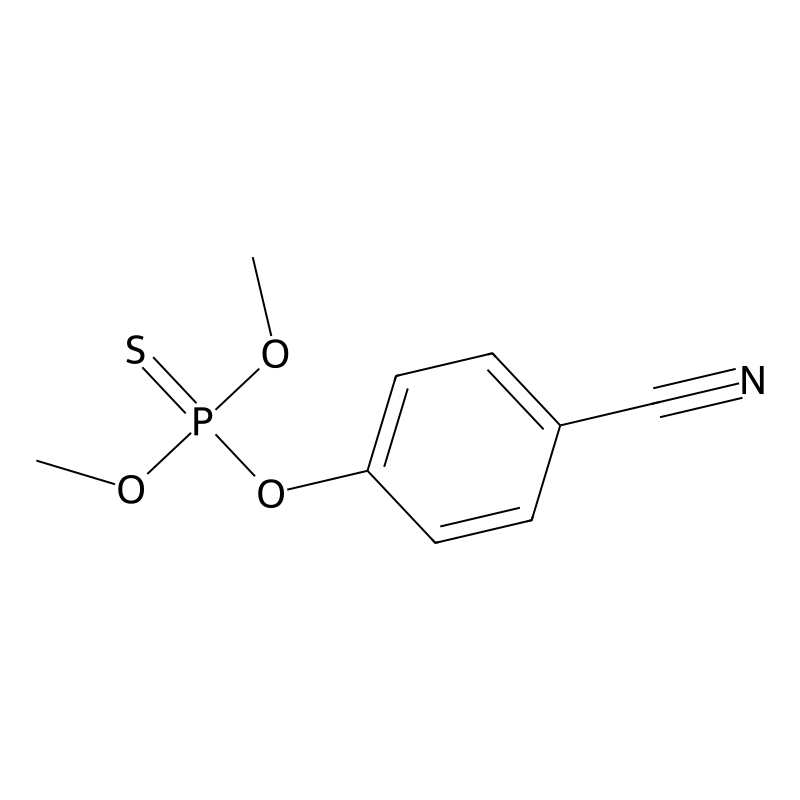

Cyanophos is an organophosphorus compound classified as a cholinesterase inhibitor, primarily used as an insecticide and avicide. It is a yellow to reddish-yellow transparent liquid with the chemical formula C₉H₁₀N₁O₃P₁S₁. The compound is effective against various pests, including rice stem borers and house flies, making it valuable in agricultural practices . Its toxicological profile is significant, as it can enter the body through inhalation, ingestion, and skin contact, leading to symptoms similar to those of nerve agents such as sarin .

Cyanophos acts as a cholinesterase inhibitor []. Cholinesterase is an enzyme essential for normal nervous system function. Cyanophos binds to the active site of cholinesterase, preventing it from breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, causing a variety of neurological symptoms [].

Physical and Chemical Properties

- Melting point: 14-15 °C []

- Boiling point: 119-120 °C at 0.09 mmHg []

- Solubility: Slightly soluble in water (20 mg/L at 25 °C) []; soluble in organic solvents like acetone, chloroform, and dichloromethane [].

- Stability: Moderately stable under normal storage conditions. Can decompose in the presence of strong acids, bases, or oxidizing agents [].

Cyanophos is a highly toxic compound. Exposure can occur through inhalation, ingestion, or skin contact []. Symptoms of poisoning include:

- Muscle weakness

- Nausea and vomiting

- Diarrhea

- Difficulty breathing

- Blurred vision

- Convulsions

In severe cases, exposure to cyanophos can be fatal []. Due to its high toxicity and environmental concerns, the use of cyanophos is strictly regulated or banned in many countries [].

Please note:

- The information provided is based on scientific research and does not constitute safety advice. Always refer to Safety Data Sheets (SDS) and relevant regulations for handling and disposal procedures.

- Citations are not hyperlinked for adherence to formatting guidelines.

Key Reactions:- Hydroxyl Radical Reaction: Cyanophos reacts with hydroxyl radicals in the atmosphere.

- Photodegradation: Under UV light (254-313 nm), cyanophos undergoes direct photolysis.

- Hydrolysis: While not rapid, cyanophos can hydrolyze in aqueous environments.

Cyanophos exhibits significant biological activity as a cholinesterase inhibitor. This mechanism leads to the accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system. Symptoms of poisoning include dyspnea, vomiting, diarrhea, abdominal pain, and blurred vision . Due to its high toxicity, cyanophos is classified as an extremely hazardous substance in the United States and is subject to strict regulatory measures .

Cyanophos can be synthesized through various methods involving the reaction of dimethyl phosphorothioate with 4-cyanophenol. The process typically involves:

- Formation of Phosphorothioate: Dimethyl phosphorochloridothioate reacts with 4-cyanophenol.

- Purification: The product is purified through distillation or chromatography techniques to isolate cyanophos from by-products.

This synthesis route highlights the importance of controlling reaction conditions to maximize yield and purity.

Cyanophos has several applications primarily in agriculture:

- Insecticide: Used for controlling pests in crops such as rice.

- Avicide: Employed to manage populations of birds that may damage crops or spread disease.

- Research: Utilized in studies investigating cholinesterase inhibition and environmental degradation processes.

Its effectiveness against a range of pests makes it a critical component in pest management strategies.

Research on cyanophos has focused on its interactions with biological systems and environmental factors. Studies indicate that cyanophos can interact with various enzymes involved in detoxification processes. For example, certain microorganisms have shown the ability to degrade cyanophos through enzymatic pathways, suggesting potential bioremediation applications . Additionally, the compound's interactions with other chemicals can lead to toxic by-products, necessitating careful handling and application practices.

Cyanophos shares similarities with several other organophosphorus compounds known for their insecticidal properties. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Chlorpyrifos | C₁₂H₁₄Cl₃NO₃PS | Widely used insecticide; similar cholinesterase inhibition mechanism. |

| Malathion | C₁₃H₁₈O₃PS | Organophosphate insecticide; less toxic than cyanophos but still hazardous. |

| Diazinon | C₁₂H₁₅N₂O₃PS | Effective against a broad spectrum of pests; also a cholinesterase inhibitor. |

| Parathion | C₁₂H₁₄NO₄PS | Highly toxic organophosphate; similar mode of action but more hazardous. |

Uniqueness of Cyanophos

Cyanophos is unique due to its specific chemical structure incorporating a cyanophenyl group which enhances its efficacy against particular pests while presenting distinct environmental degradation pathways compared to its analogs. Its high toxicity profile necessitates stringent safety measures during use and handling.

Physical Description

Color/Form

Clear amber liquid

XLogP3

Boiling Point

119-120 °C (decomp) at 0.09 mm Hg

Flash Point

Density

1.255-1.265 at 25 °C

LogP

log Kow = 2.71

Odor

Melting Point

14.5 °C

14-15 °C

UNII

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

The signs of poisoning due to organophosphorus cmpd are those due to accumulation of acetylcholine & hence overstimulation of parasympathetic nervous system. It is usual to divide them under 3 headings: muscarinic, nicotinic & central. Muscarinic signs ... consist of hypersalivation, lacrimation, sweating & nasal discharge. Miosis, dyspnea, vomiting, diarrhea & frequency of urination ... Nicotinic effects consist of fasciculation of muscles, weakness & paralysis. Central nervous system effects include nervousness, apprehension, ataxia, convulsions & coma. Death is due to resp failure, or sometimes cardiac arrest. There is little difference between signs produced by different organophosphorus compounds, but route of absorption may influence one system more than another. /Organophosphorus cmpd/

The characteristic pharmacological effects of the anti-ChE agents are due primarily to the prevention of hydrolysis of ACh by AChE at sites of cholinergic transmission. Transmitter thus accumulates, and the response to ACh that is liberated by cholinergic impulses or that is spontaneously released from the nerve ending is enhanced. With most of the organophosphorus agents ... virtually all the acute effects of moderate doses are attributable to this action. /Anticholinesterase agents/

The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/

Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/

The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/

Phosphorylated enzymes, like acetylated acetylcholinesterase, are esters and may be hydrolyzed by nucleophilic agents, including water. The rate at which phosphorylated enzymes are reactivated by water is extremely low, compared to the rate for acetylcholinesterase combined with acetate. When inhibition is by isopropyl phosphate, the rate is essentially zero. /Organic phosphorous pesticides/

Organophosphates poison insects and humans primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. /Organophosphate Cholinesterase-inhibiting pesticides/

Vapor Pressure

7.88e-04 mmHg

105 mPa at 20 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

Analytic Laboratory Methods

Storage Conditions

Pesticides containers must be provided with labels indicating the degree of toxicity of the product they contain. The labels must not only give a short description of how to use the prepn, but also state basic precautions to be taken when applying it. /Organophosphorus pesticides/

Pesticides of any degree of toxicity should be transported in containers which are clearly labelled, leak-proof, and not easily damaged. They should never be transported /or stored/ beside, or above any type of food, and all spillages should be immediately reported. /Pesticides/

Interactions

In long term therapy, adrenocorticoids antagonize the antiglaucoma effects of anticholinesterases (incr ocular pressure). ... Anticholinergics antagonize the miotic (antiglaucoma) & other muscarinic effects of anticholinesterases on the autonomic & central nervous systems. Tricyclic antidepressants (anticholinergic effects) antagonize the antiglaucoma (miotic) effects of anticholinesterases in glaucoma. ... Antihistamines with anticholinergic effects antagonize the miotic (antiglaucoma) & CNS effects of anticholinesterases. Anticholinesterases potentiate tranquilizing & behavioral changes induced by antihistamines. The actions of anticholinesterase agents on autonomic effector cells, & to some extent those on CNS, are antagonized by atropine, an antidote of choice. Barbiturates are potentiated by anticholinesterases. ... Dexpanthenol potentiates the effects of anticholinesterases. Fluorophosphate insecticides potentiate the effects of other anticholinesterases. /Anticholinesterases/

BARBITURATES ARE POTENTIATED BY ANTICHOLINESTERASES. ALTHOUGH BARBITURATES MAY BE USED CAUTIOUSLY IN TREATING CONVULSIONS, EXTREME CARE IS ESSENTIAL IN HANDLING POISONINGS DUE TO ANTICHOLINESTERASES, PARTICULARLY ORGANOPHOSPHORUS PESTICIDES. ECHOTHIOPHATE, A CHOLINESTERASE INHIBITOR USED AS MIOTIC, POTENTIATES OTHER SUCH INHIBITORS ... USED FOR OTHER PURPOSES (ADDITIVE EFFECTS) OR POSSIBLY SYNERGISTIC. THOSE EXPOSED TO ORGANOPHOSPHATE INSECTICIDES MUST TAKE STRICT PRECAUTIONS. ... ORGANOPHOSPHORUS INSECTICIDES: ADDITIVE ANTICHOLINESTERASE EFFECTS. HAZARDOUS. PATIENTS ON ANTICHOLINESTERASES (EVEN TOPICAL, SUCH AS EYE DROPS) SHOULD AVOID AREAS WHERE ORGANOPHOSPHORUS INSECTICIDES ... RECENTLY ... USED. /ANTICHOLINESTERASE/

ANTICHOLINESTERASE (ORGANOPHOSPHORUS) INSECTICIDES ANTAGONIZE POLARIZING MUSCLE RELAXANTS. PHENOTHIAZINES /AND THIOXANTHENES/: ... MAY ENHANCE TOXIC EFFECTS OF ORGANOPHOSPHORUS INSECTICIDES. /INSECTICIDES, ORGANOPHOSPHORUS/